molecular formula C5H5ClF2N2 B8190686 3,6-Difluoropyridin-2-amine hydrochloride

3,6-Difluoropyridin-2-amine hydrochloride

Cat. No.: B8190686
M. Wt: 166.55 g/mol
InChI Key: BUJXPMFZQVTXQV-UHFFFAOYSA-N
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Description

3,6-Difluoropyridin-2-amine hydrochloride is a fluorinated pyridine derivative with a primary amine group at position 2 and fluorine atoms at positions 3 and 5. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and agrochemical applications. Fluorine substitutions are known to improve metabolic stability and binding affinity in drug candidates, positioning this compound as a valuable intermediate in medicinal chemistry .

Molecular Formula: C₅H₅ClF₂N₂
Molecular Weight: 180.58 g/mol (calculated for hydrochloride form)
Purity: Typically ≥95% (as referenced for analogous compounds) .

Properties

IUPAC Name

3,6-difluoropyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2.ClH/c6-3-1-2-4(7)9-5(3)8;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJXPMFZQVTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Fluorinated Pyridine Precursors

A primary route to 3,6-difluoropyridin-2-amine involves the amination of polyfluorinated pyridine derivatives. The patent US20060047124A1 describes a high-pressure amination method using aqueous ammonia. For example, 2,3,5,6-tetrafluoropyridine reacts with ammonia under elevated temperature (50–100°C) and pressure (5–20 bar) to yield 2-amino-3,5,6-trifluoropyridine. While this method targets a trifluorinated analog, analogous conditions can be adapted for 3,6-difluoropyridin-2-amine by selectively controlling fluorination positions.

Key Reaction Parameters:

  • Temperature: 50C50^\circ \text{C} to 100C100^\circ \text{C}

  • Pressure: 5–20 bar

  • Reagent: Aqueous ammonia (25–30% w/w)

  • Yield: ~60–70% (estimated for analogous reactions)

This method’s limitation lies in regioselectivity, as competing reactions may produce mixed fluorination patterns. Optimization of stoichiometry and reaction time is critical to favor the 3,6-difluoro isomer.

Hydrazine-Mediated Amination and Reduction

An alternative approach involves hydrazine intermediates. As detailed in US20060047124A1 , 3-substituted-2,5,6-trifluoropyridine reacts with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine. Subsequent reduction with hydrogen gas (H2_2) over a palladium catalyst converts the hydrazino group to an amine, yielding 3,6-difluoropyridin-2-amine.

Reaction Scheme:

  • Hydrazination:

    3-Substituted-2,5,6-trifluoropyridine+N2H4H2O2-Hydrazino-3-substituted-5,6-difluoropyridine\text{3-Substituted-2,5,6-trifluoropyridine} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{2-Hydrazino-3-substituted-5,6-difluoropyridine}
  • Reduction:

    2-Hydrazino-3-substituted-5,6-difluoropyridine+H2Pd/C3,6-Difluoropyridin-2-amine\text{2-Hydrazino-3-substituted-5,6-difluoropyridine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{3,6-Difluoropyridin-2-amine}

Advantages:

  • Higher regiocontrol compared to direct amination.

  • Hydrazine acts as a directing group, minimizing side reactions .

Challenges:

  • Requires handling of toxic hydrazine.

  • Catalyst deactivation may occur due to fluorine’s electron-withdrawing effects .

Salt Formation with Hydrochloric Acid

The final step in preparing 3,6-difluoropyridin-2-amine hydrochloride involves treating the free base with hydrochloric acid. As reported by CymitQuimica , this is typically achieved by dissolving 3,6-difluoropyridin-2-amine in an anhydrous solvent (e.g., diethyl ether or dichloromethane) and bubbling hydrogen chloride (HCl) gas through the solution. The resulting precipitate is filtered and dried under vacuum to yield the hydrochloride salt.

Optimization Considerations:

  • Solvent Choice: Polar aprotic solvents enhance HCl solubility and salt stability.

  • Purity: The final product achieves 98% purity after recrystallization from ethanol/water mixtures .

Comparative Analysis of Synthetic Routes

The table below summarizes the key methods for synthesizing this compound:

Method Conditions Yield Advantages Limitations
Direct Amination NH3_3, 50–100°C, 5–20 bar~60–70%Simple one-step processLow regioselectivity
Hydrazine Reduction N2_2H4_4, H2_2, Pd/C, RT–60°C~75–85%High regiocontrolRequires toxic reagents
Salt Formation HCl gas, Et2_2O, 0–5°C>95%High-purity productSensitive to moisture

Mechanistic Insights and Fluorine Effects

The electron-withdrawing nature of fluorine atoms at the 3 and 6 positions significantly influences reaction pathways. Fluorine’s inductive effect activates the pyridine ring toward electrophilic substitution but deactivates it toward nucleophilic attack. This duality necessitates careful selection of reaction conditions to balance reactivity and selectivity. For instance, in the hydrazine-mediated route, fluorine’s electron-withdrawing effect enhances the electrophilicity of the pyridine ring, facilitating hydrazine attachment at the 2-position .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoropyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines or hydrazines.

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrazines

Scientific Research Applications

Medicinal Chemistry

3,6-Difluoropyridin-2-amine hydrochloride has shown promise in drug development due to its diverse biological activities:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against resistant bacterial strains. For example, derivatives have been effective against Campylobacter jejuni and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL.

Table 1: Antimicrobial Efficacy of Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Reference
WQ-3810C. jejuni<0.031
1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinoloneS. aureus<0.008
  • Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase, crucial for bacterial DNA replication. Studies indicate that it can inhibit the enzyme with IC50 values comparable to established fluoroquinolones like ciprofloxacin. Additionally, it modulates the GPR17 receptor, which is linked to neurological disorders, suggesting potential therapeutic effects.

Agricultural Applications

The derivatives of this compound may serve as agrochemicals due to their biological activity against pests or pathogens. Research indicates that these compounds can inhibit specific enzymes or receptors involved in plant-pathogen interactions, enhancing crop resilience.

Study on Antimicrobial Properties

A recent study evaluated various fluoroquinolone derivatives, including those based on 3,6-difluoropyridin-2-amine. The derivatives demonstrated remarkable efficacy against both susceptible and resistant strains of bacteria through docking simulations and kinetic assays.

Evaluation of Enzyme Interaction

Another study focused on the interaction between this compound and mutated forms of DNA gyrase. The results indicated that structural modifications could enhance binding affinity and inhibitory activity against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 3,6-difluoropyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The amine group can form hydrogen bonds, further influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-3,6-difluoropyridin-2-amine

Molecular Formula : C₅H₃BrF₂N₂
Molecular Weight : 208.99 g/mol (base form)
Key Differences :

  • Substitution: Bromine at position 5 instead of hydrogen.
  • Applications: Useful in constructing polyhalogenated pyridines for drug discovery .

3,5-Difluoro-N-methylpyridin-2-amine Hydrochloride

Molecular Formula : C₆H₇ClF₂N₂
Molecular Weight : 180.58 g/mol
Key Differences :

  • Substitution: Fluorine at positions 3 and 5, with a methyl group on the amine.
  • Impact: Methylation reduces nucleophilicity of the amine, altering reactivity in acylation or alkylation reactions. The fluorine arrangement may influence electronic effects on aromatic rings differently.
  • Analytical Data: Characterized via HPLC (similar to methods in ) .

6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine

Molecular Formula : C₁₁H₈ClF₂N₂
Molecular Weight : 239.65 g/mol
Key Differences :

  • Substitution: Chlorine at position 6 and an aryl amine group at position 2.
  • Synthesis: Prepared via palladium-catalyzed Buchwald-Hartwig amination (similar to methods in ) .

3,6-Dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

Molecular Formula : C₁₃H₅Cl₃F₆N₄O₄
Molecular Weight : 525.56 g/mol
Key Differences :

  • Substitution: Multiple electron-withdrawing groups (Cl, NO₂, CF₃) create a highly electrophilic core.
  • Impact: Enhanced reactivity toward nucleophilic aromatic substitution but reduced solubility. Primarily used in agrochemicals as a herbicide intermediate .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
3,6-Difluoropyridin-2-amine hydrochloride C₅H₅ClF₂N₂ 180.58 F (3,6), NH₂ (2) ≥95% Pharmaceutical intermediates
5-Bromo-3,6-difluoropyridin-2-amine C₅H₃BrF₂N₂ 208.99 F (3,6), Br (5) N/A Cross-coupling synthons
3,5-Difluoro-N-methylpyridin-2-amine HCl C₆H₇ClF₂N₂ 180.58 F (3,5), N-Me (2) ≥98% Bioactive molecule development
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine C₁₁H₈ClF₂N₂ 239.65 F (3), Cl (6), NH-Ar (2) N/A Kinase inhibitor scaffolds
3,6-Dichloro-N-[...]-pyridin-2-amine C₁₃H₅Cl₃F₆N₄O₄ 525.56 Cl (3,6), NO₂, CF₃ N/A Agrochemicals

Stability and Reactivity

  • Stability : Hydrochloride salts generally exhibit improved stability under ambient conditions compared to free bases. Long-term storage requires protection from moisture .
  • Reactivity : Fluorine atoms at positions 3 and 6 deactivate the pyridine ring toward electrophilic substitution but enhance resistance to oxidative degradation .

Biological Activity

3,6-Difluoropyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C5_5H5_5ClF2_2N and a molecular weight of 165.56 g/mol. The presence of fluorine atoms in the pyridine ring enhances its lipophilicity and can influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing difluoropyridine moieties exhibit potent antimicrobial activity. For instance, derivatives of 3,6-difluoropyridin-2-amine have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that certain difluoropyridine derivatives showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The antimicrobial action of this compound is believed to involve the inhibition of key bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. By disrupting these processes, the compound effectively inhibits bacterial growth .

ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles, with good metabolic stability observed in liver microsome assays .

PropertyValue
SolubilityHigh
Half-life (T1/2)85.5 minutes
BioavailabilityModerate

Toxicity Studies

Toxicity assessments have shown that while the compound has potent biological activity, it also exhibits some cytotoxic effects at higher concentrations. Further studies are needed to establish a clear safety profile .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated a series of difluoropyridine derivatives for their antibacterial properties against resistant strains. Compounds were tested in vitro and showed promising results with MIC values significantly lower than those of traditional antibiotics .
  • Fluoroquinolone Analogs : Research on fluoroquinolone derivatives incorporating difluoropyridine structures highlighted their enhanced potency against Gram-negative bacteria compared to standard fluoroquinolones like ciprofloxacin .
  • In Vivo Efficacy : In vivo studies using murine models demonstrated that certain difluoropyridine derivatives reduced parasitemia in malaria-infected mice significantly more than existing treatments .

Q & A

Q. What are the established synthetic routes for 3,6-Difluoropyridin-2-amine hydrochloride, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: Synthesis typically involves fluorination and amination steps. A common approach is nucleophilic substitution on halogenated pyridine precursors. For example:

  • Route 1 : Start with 3,6-dichloropyridin-2-amine. Replace chlorine atoms with fluorine using KF or CsF in polar aprotic solvents (e.g., DMF) at 120–150°C .
  • Route 2 : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the amine group, followed by fluorination .

Q. Optimization Strategies :

  • Use catalysts like Pd(OAc)₂ with Xantphos ligands to enhance coupling efficiency .
  • Control reaction temperature (80–100°C) and anhydrous conditions to minimize side reactions.
  • Monitor purity via HPLC (C18 column, 0.03 M phosphate buffer:methanol [70:30], UV detection at 207 nm) .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
FluorinationKF, DMF, 150°C, 24h65–75
AminationPd(OAc)₂, Xantphos, t-BuONa, 100°C50–60

Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a Kromasil C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of 0.03 M KH₂PO₄:methanol (70:30) at 1 mL/min. UV detection at 207 nm ensures linearity (1.09–10.90 µg/mL, r² = 0.9999) .
  • NMR : ¹⁹F NMR to confirm fluorine positions (δ -110 to -150 ppm for aromatic F). ¹H NMR (DMSO-d₆) for amine protons (δ 5.5–6.5 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 131.1 (free base) or 167.5 (hydrochloride).

Validation : Perform spike recovery tests (98–101% accuracy) and repeatability studies (RSD <1.5%) .

Q. How should researchers assess the chemical stability of this compound under various storage conditions?

Methodological Answer:

  • Storage Conditions : Store in airtight containers at -20°C in a dry, ventilated environment to prevent hydrolysis .
  • Stability Tests :
    • Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze degradation via HPLC.
    • Photostability : Expose to UV light (254 nm) and monitor fluorophore decomposition.
    • Humidity : Test at 75% relative humidity; hydrolytic degradation may form 3,6-difluoropyridin-2-ol .

Q. Critical Observations :

  • Decomposition products include CO and NOₓ under combustion, requiring fire-resistant storage .
  • Avoid aqueous solutions at pH >8 to prevent dehydrohalogenation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Catalyst Loading : Excess Pd(OAc)₂ (>5 mol%) may accelerate side reactions (e.g., debromination) .
  • Solvent Effects : DMF vs. DMAc can alter reaction kinetics; DMAc improves solubility of fluorinated intermediates .
  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., brominated analogs like 5-bromo-3,6-difluoropyridin-2-amine) and adjust purification protocols .

Q. Resolution Workflow :

Replicate reported conditions with strict parameter control.

Perform DoE (Design of Experiments) to isolate critical variables (temperature, solvent, catalyst).

Compare NMR/FTIR spectra to confirm structural consistency .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic sites. Fluorine atoms at C3 and C6 reduce electron density, favoring attack at C2 .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition-state energy barriers.
  • Case Study : Modeling predicts higher reactivity of 3,6-difluoro derivatives compared to 3,5-difluoro analogs due to steric and electronic effects .

Validation : Correlate computed activation energies (ΔG‡) with experimental kinetic data.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. Data Interpretation :

  • Compare results to fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to establish SAR .
  • Address false positives by including counterscreens (e.g., ROS assays).

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